molecular formula C8H14Cl2N4 B6186948 1-[1-(pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride CAS No. 2639457-20-6

1-[1-(pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride

Cat. No.: B6186948
CAS No.: 2639457-20-6
M. Wt: 237.1
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Description

1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a pyrimidine ring attached to an azetidine moiety, which is further linked to a methanamine group. The compound is typically available as a dihydrochloride salt, enhancing its solubility and stability for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride generally involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine derivative under acidic conditions.

    Azetidine Formation: The azetidine ring is typically formed via cyclization reactions. One common method involves the reaction of a suitable amine with an epoxide or a halogenated precursor under basic conditions.

    Linking the Pyrimidine and Azetidine Rings: The pyrimidine and azetidine rings are linked through a nucleophilic substitution reaction, where the azetidine nitrogen attacks a halogenated pyrimidine derivative.

    Methanamine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, where halogenated reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenated reagents like alkyl halides, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays, helping to study enzyme activities or receptor-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals, including intermediates for dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1-[1-(pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrimidine and azetidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrimidin-2-yl)azetidine: Lacks the methanamine group, potentially altering its reactivity and biological activity.

    1-(Pyrimidin-2-yl)ethanamine: Contains an ethanamine group instead of an azetidine ring, which may affect its binding properties and stability.

    1-(Pyrimidin-2-yl)piperidine: Features a piperidine ring, which can significantly change its chemical and biological properties.

Uniqueness

1-[1-(Pyrimidin-2-yl)azetidin-3-yl]methanamine dihydrochloride is unique due to the combination of the pyrimidine and azetidine rings with a methanamine group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a building block for more complex molecules further highlight its uniqueness.

Properties

CAS No.

2639457-20-6

Molecular Formula

C8H14Cl2N4

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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